Monostearyl maleate

Description

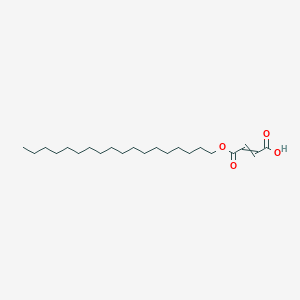

Structure

2D Structure

Properties

IUPAC Name |

(Z)-4-octadecoxy-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24/h18-19H,2-17,20H2,1H3,(H,23,24)/b19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQJUHSHQGQVTM-HNENSFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062406 | |

| Record name | Octadecyl hydrogen maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Octadecyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2424-62-6, 1741-93-1 | |

| Record name | 1-Octadecyl (2Z)-2-butenedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2424-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenedioic acid (2Z)-, 1-octadecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2Z)-, 1-octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecyl hydrogen maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octadecyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

93 - 94 °C | |

| Record name | Octadecyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Derivatization Strategies for Octadecyl Fumarate

Direct Esterification Processes for Octadecyl Fumarate (B1241708) Synthesis

The most common method for synthesizing octadecyl fumarate is through the direct esterification of fumaric acid with octadecyl alcohol (also known as stearyl alcohol). smolecule.comsemanticscholar.org This reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the ester bond and the removal of water, which drives the reaction to completion. google.com

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of direct esterification is highly dependent on the reaction conditions and the choice of catalyst. figshare.comnih.gov Researchers have explored various catalyst systems to optimize the yield and purity of octadecyl fumarate.

Acid Catalysts: Toluene-p-sulfonic acid is a commonly used catalyst for this process. semanticscholar.org Other strong acids, such as sulfuric acid, can also be employed. researchgate.net

Metal Oxides: Metal oxides like magnesium oxide, stannous oxide, or ferric oxide have been utilized as catalysts in the direct esterification of fatty acids with alcohols.

Organocatalysts: Phosphetane oxide has been investigated as a catalyst for the reduction of unsaturated carbonyl compounds, a reaction type relevant to fumarate chemistry. researchgate.net

Solvent and Temperature: The reaction is often carried out in a solvent like toluene (B28343) to aid in the azeotropic removal of water. researchgate.net Reaction temperatures are typically elevated, for instance, around 120°C. researchgate.net In some cases, the reaction can be performed in bulk without a solvent. researchgate.net

A detailed example of a related synthesis, the preparation of ethyl octadecyl fumarate, involves reacting 1-octadecanol with fumaric acid monoethylesterchloride in chloroform (B151607) at 40°C, followed by refluxing for 2 hours. prepchem.comgoogle.com The purification process includes extractions with hydrochloric acid, water, and potassium carbonate solution. prepchem.comgoogle.com

Table 1: Reaction Parameters for the Synthesis of Ethyl Octadecyl Fumarate

| Parameter | Value |

| Reactant 1 | 1-Octadecanol (135 g, 0.5 mole) |

| Reactant 2 | Fumaric acid monoethylesterchloride (89.4 g, 0.55 mole) |

| Base | Quinoline (65 ml, 0.55 mole) |

| Solvent | Ethanol-free chloroform (500 ml) |

| Initial Temperature | 40°C |

| Reaction Time | 2 hours under reflux |

| Yield | 139 g |

| Melting Point | 42°C |

| Data sourced from PrepChem.com prepchem.com |

Transesterification Routes for Octadecyl Fumarate Production

Transesterification offers an alternative pathway to octadecyl fumarate, involving the reaction of an existing ester with stearyl alcohol. smolecule.com This method allows for the exchange of alkoxy groups to form the desired product. smolecule.com Enzymes, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed as biocatalysts for transesterification reactions under solvent-free conditions, presenting a "green" chemistry approach. researchgate.net The reaction can also be catalyzed by organotin compounds. google.com Transesterification is a key process in the production of biodiesel, where triglycerides are reacted with alcohols. core.ac.ukresearchgate.net

Polymerization-Enabled Synthesis of Octadecyl Fumarate-Containing Architectures

Octadecyl fumarate can be polymerized, often in the presence of other monomers, to create complex polymeric materials with specific properties. smolecule.comibm.com This process can be initiated by methods such as UV irradiation or thermal treatment. ibm.comaip.org The resulting polymers can have a comb-like structure, with the long octadecyl chains forming side chains on the polymer backbone. researchgate.net

Strategies for Monomer Incorporation into Complex Structures

Several strategies exist for incorporating octadecyl fumarate and similar monomers into more complex polymeric architectures.

Copolymerization: Octadecyl fumarate can be copolymerized with other monomers, such as vinyl acetate (B1210297), to produce copolymers with tailored properties. semanticscholar.orgresearchgate.netresearchgate.net The characteristics of these copolymers can be varied by altering the comonomer type, polymerization technique, and molar feed ratio. researchgate.netresearchgate.net

Graft Copolymers: "Grafting through" is a method where a macromonomer is polymerized to form a bottlebrush polymer. acs.org "Grafting to" involves attaching pre-synthesized polymer chains to a polymer backbone. acs.org

Post-Polymerization Modification: An alternative approach involves synthesizing a polymer with reactive groups and then modifying these groups in a subsequent step. For instance, high molecular weight poly(dialkyl fumarate)s with octadecyl ester groups have been prepared from poly(di-tert-butyl fumarate) through a one-pot synthesis involving the elimination of isobutene and subsequent esterification. researchgate.netresearchgate.net

Research has shown that upon polymerization on a water surface, the fumarate undergoes an expansion at constant surface pressure. ibm.comaip.org The study of Langmuir-Blodgett films of cadmium octadecylfumarate has provided insights into the polymerization behavior and the resulting molecular structure. ibm.comaip.orgacs.org

Table 2: Investigated Copolymerization Parameters

| Parameter | Variation |

| Comonomer Type | Vinyl acetate, n-alkyl (meth)acrylates |

| Polymerization Technique | Free-radical solution polymerization |

| Molar Feed Ratio | Varied (e.g., 1:1, 1:1.5) |

| Catalyst/Initiator | Benzoyl peroxide |

| Solvent | Toluene |

| Temperature | 70°C |

| Data sourced from ResearchGate researchgate.netresearchgate.net |

Polymerization and Copolymerization Dynamics of Octadecyl Fumarate

Fundamental Mechanisms of Octadecyl Fumarate (B1241708) Homopolymerization

The homopolymerization of dialkyl fumarates, including octadecyl fumarate, is notably challenging due to the significant steric hindrance at the propagation step. core.ac.uk However, polymerization can be achieved under specific conditions, leading to polymers with distinct properties.

Radical Polymerization Kinetics and Stereochemical Control

The stereochemistry of the resulting poly(dialkyl fumarate)s is also influenced by the structure of the ester alkyl groups. core.ac.uk The addition of a monomer to the growing radical can occur in a meso or racemo fashion, determining the configuration of the two new chiral centers on the polymer backbone. core.ac.uk This stereochemical control is a critical aspect of fumarate polymerization, impacting the final properties of the polymer.

Photopolymerization Characteristics and Reaction Progression

Octadecyl fumarate can undergo photopolymerization, a process where light irradiation transforms the liquid monomer into a solid polymer film. smolecule.com This property is of interest for applications in light-sensitive materials and microfabrication. The reaction progression in photopolymerization can be monitored through techniques like differential photocalorimetry, which tracks the heat flow during the reaction. researchgate.net In solid-state photopolymerization, the mobility of the monomers is restricted, which can lead to poor polymerization kinetics. researchgate.net However, for certain systems, rapid polymerization can still be achieved. researchgate.netresearchgate.net The mechanism often involves a mixed approach of thiol-ene click chemistry and chain-growth homopolymerization, where the relative rates of these reactions can be tuned by the photo-dose. rsc.org

Copolymerization Behavior with Diverse Monomers

The copolymerization of octadecyl fumarate with other vinyl monomers is a common strategy to overcome its low homopolymerization reactivity and to tailor the properties of the resulting polymers. unlp.edu.ar

Reactivity Ratios and Comonomer Integration Studies

Reactivity ratios (r1 and r2) are crucial parameters that describe the tendency of monomers to add to a growing polymer chain. For the copolymerization of dialkyl fumarates (M2) with various comonomers (M1), these ratios provide insight into the copolymer structure. For instance, in the copolymerization of di-n-docosyl fumarate (a long-chain dialkyl fumarate similar to octadecyl fumarate) with vinyl acetate (B1210297), the reactivity ratios were determined using methods like Fineman-Ross and Kelen-Tüdös. core.ac.uk These studies help in predicting the composition of the copolymer based on the initial monomer feed. core.ac.uk The product of the reactivity ratios (r1r2) indicates the copolymerization behavior; a value close to zero suggests a high tendency for alternating copolymerization. researchgate.net

| Comonomer System (M1/M2) | r1 | r2 | Method | Reference |

| Vinyl Acetate / Di-n-docosyl Fumarate | 0.1102 | 0.0421 | Extended KT | researchgate.net |

| Vinyl Acetate / Di-n-docosyl Fumarate | 0.1135 | 0.0562 | MH | researchgate.net |

Table 1: Experimentally determined reactivity ratios for the copolymerization of a long-chain dialkyl fumarate with vinyl acetate. The data illustrates the methods used and the resulting values that predict copolymer composition.

Impact of Comonomer Structure on Polymerization Efficiency

The structure of the comonomer significantly influences the efficiency of copolymerization with octadecyl fumarate. Generally, electron-donating comonomers exhibit a higher tendency for alternating copolymerization with electron-accepting fumarates. unlp.edu.ar The bulkiness of the comonomer also plays a critical role. For instance, in the copolymerization of di-n-docosyl fumarate with various (meth)acrylates, it was observed that the molecular weight of the resulting copolymer increases with the bulkiness of the alkyl substituents on the comonomer. core.ac.uk However, excessively bulky substituents can also hinder the polymerization rate. core.ac.uk The choice of comonomer can also affect the thermal properties and degradation mechanisms of the final copolymer. unlp.edu.ar For example, copolymers of di-n-docosyl fumarate with vinyl acetate and n-alkyl (meth)acrylates show a single-step degradation process. unlp.edu.ar

Control Over Polymer Architecture and Molecular Weight

Controlling the polymer architecture and molecular weight is essential for tailoring the material properties for specific applications. In the context of octadecyl fumarate polymers, several strategies can be employed.

The molecular weight of copolymers containing dialkyl fumarates can be influenced by the monomer feed ratio. core.ac.uk For example, in the copolymerization of di-n-docosyl fumarate with vinyl acetate, the molecular weight of the copolymer increases as the mole fraction of vinyl acetate in the feed increases. core.ac.uk Similarly, the choice of comonomer has a direct impact, with bulkier (meth)acrylate comonomers generally leading to higher molecular weight copolymers compared to vinyl acetate. core.ac.uk

The architecture of the polymer can be controlled through the selection of comonomers and polymerization techniques. For instance, the use of cross-linking comonomers can lead to the formation of polymer networks. nih.gov Furthermore, living radical polymerization techniques can offer more precise control over the polymer chain length and architecture. unlp.edu.ar The introduction of functional groups into the fumarate monomer itself can also be used to create polymers with specific functionalities, although this can complicate the polymerization process. unlp.edu.ar

| Property | Controlling Factor | Observation | Reference |

| Molecular Weight | Monomer Feed Ratio (VA in DDF/VA copolymerization) | Increases with increasing VA fraction in the feed. | core.ac.uk |

| Molecular Weight | Comonomer Structure (vs. DDF) | Increases with the bulkiness of (meth)acrylate substituents. | core.ac.uk |

| Polymer Architecture | Cross-linking Comonomers | Formation of polymer networks. | nih.gov |

| Polymer Architecture | Polymerization Technique | Living radical polymerization allows for controlled architecture. | unlp.edu.ar |

Table 2: Factors influencing the molecular weight and architecture of polymers containing octadecyl fumarate. This table provides a summary of how different experimental parameters can be adjusted to achieve desired polymer characteristics.

Controlled Radical Polymerization Approaches

Controlled radical polymerization (CRP) techniques have been instrumental in synthesizing polymers with well-defined architectures and narrow molecular weight distributions. While conventional free-radical polymerization can be challenging to control, methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer greater precision. wikipedia.orgswaminathansivaram.in

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method used for a variety of vinyl monomers, including styrenes and acrylates. researchgate.net The process involves the reversible activation of a dormant species (an alkyl halide) by a transition metal complex, typically a copper(I) halide, to form a propagating radical. researchgate.net This equilibrium between active and dormant species minimizes termination reactions, allowing for controlled polymer growth. researchgate.net However, for dialkyl fumarates like poly(diisopropyl fumarate) (PDiPF), ATRP has shown limitations in producing high-molecular-weight polymers. researchgate.net The poor solubility of the copper catalyst system in the nonpolar conditions often required for such monomers can lead to inadequate control over the polymerization. researchgate.net

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization is another powerful CRP technique known for its compatibility with a wide range of monomers. wikipedia.org RAFT employs a thiocarbonylthio compound as a chain-transfer agent (CTA) to mediate the polymerization. wikipedia.orgunlp.edu.ar This process allows for the synthesis of polymers with predetermined molecular weights and low polydispersity. For dialkyl fumarates, RAFT has proven more successful than ATRP in achieving controlled polymerization and synthesizing block copolymers. researchgate.netunlp.edu.ar For instance, copolymers of vinyl acetate with stearyl or octadecyl fumarate have been prepared using RAFT for use as petroleum additives. unlp.edu.ar The selection of an appropriate CTA and initiator, such as using 2-(methoxycarbonyl)-2-propyl dithiobenzoate (MDB) as the CTA and dimethyl 2,2′-azobis(isobutyrate) (MAIB) as the initiator, has been effective for producing polymers like PDiPF with controlled molecular weights, although achieving molecular weights greater than 105 g/mol can be challenging. unlp.edu.ar

Synthesis of High Molecular Weight Poly(dialkyl fumarate)s

The synthesis of high molecular weight poly(dialkyl fumarate)s is significantly influenced by the steric bulk of the ester substituents on the monomer. The yield and molecular weight of the resulting polymers tend to increase with the bulkiness of these side groups. researchgate.net For example, the radical polymerization of di-t-butyl fumarate, which has very bulky ester groups, can yield a polymer with a number-average molecular weight (Mn) exceeding 100,000 in high yield. researchgate.net

The long alkyl chain of octadecyl fumarate provides significant steric hindrance, which favors the formation of high molecular weight polymers. researchgate.net High molecular weight poly(dialkyl fumarate)s with n-alkyl esters, including an octadecyl group, have been efficiently synthesized from poly(di-tert-butyl fumarate) in a one-pot synthesis. This process involves the elimination of isobutene from the tert-butyl ester followed by esterification with the corresponding alcohol at temperatures between 170–180°C. researchgate.net

The choice of initiator also plays a crucial role. Initiators like dimethyl 2,2′-azobis(isobutyrate) (MAIB) are known to produce polymers of higher molecular weight compared to other azo initiators because they generate more stable primary radicals. unlp.edu.ar

Below is a table summarizing the synthesis of n-dioctadecyl fumarate (DOF) copolymers with vinyl acetate (C18FVA), highlighting the resulting molecular characteristics.

| Copolymer | DOF in feed (mol%) | DOF in copolymer (mol%) | Yield (%) | Mn (VPO) |

|---|---|---|---|---|

| C18FVA-1 | 90.0 | 97.8 | 65.3 | 11600 |

| C18FVA-2 | 80.0 | 93.2 | 69.5 | 10500 |

| C18FVA-3 | 70.0 | 85.6 | 75.8 | 9600 |

| C18FVA-4 | 60.0 | 72.4 | 78.1 | 8700 |

| C18FVA-5 | 50.0 | 60.2 | 80.3 | 7600 |

| C18FVA-6 | 40.0 | 45.9 | 82.6 | 6800 |

Table 1: Synthesis and characterization of n-dioctadecyl fumarate-vinyl acetate copolymers. Data sourced from research on their application as flow improvers. researchgate.net

Effect of Experimental Variables on Reaction Kinetics

The reaction kinetics of the polymerization of dialkyl fumarates are sensitive to several experimental variables, including the type and concentration of the initiator and the reaction temperature.

Initiator Type and Concentration: The choice of initiator significantly impacts the polymerization rate. For many dialkyl fumarates, dimethyl 2,2′-azobis(isobutyrate) (MAIB) is a more efficient initiator than 2,2′-azobisisobutyronitrile (AIBN). unlp.edu.ar This is attributed to the higher initiation efficiency of the primary radicals generated from MAIB. unlp.edu.ar In general, increasing the initiator concentration leads to a faster polymerization rate due to the generation of a higher number of radicals. nih.govfluenceanalytics.com However, a higher initiator concentration can also lead to a decrease in the final molecular weight and intrinsic viscosity of the polymer. fluenceanalytics.com

The following table illustrates the effect of temperature on the degree of conversion and polymerization stress for a composite material, demonstrating the general principles of temperature effects on polymerization.

| Temperature (°C) | Degree of Conversion (%) | Isothermal Maximum Stress (MPa) |

|---|---|---|

| 22 | 39.2 ± 7.1 | 3.4 ± 2.0 |

| 40 | 50.0 ± 5.4 | 3.7 ± 1.5 |

| 60 | 58.5 ± 5.7 | 5.1 ± 2.0 |

Table 2: Effect of temperature on degree of conversion and polymerization stress. While not specific to octadecyl fumarate, this data illustrates a general trend in polymer science. nih.gov

Advanced Materials Science and Nanostructured Assemblies of Octadecyl Fumarate

Self-Assembly and Ordered Structure Formation

The unique molecular structure of octadecyl fumarate (B1241708), featuring a long hydrocarbon tail and a reactive fumarate headgroup, drives its ability to form highly ordered structures through self-assembly. This behavior is particularly evident in the fabrication of Langmuir-Blodgett films and the subsequent in-situ polymerization within these confined environments.

Langmuir-Blodgett Film Fabrication and Interfacial Behavior

The Langmuir-Blodgett (LB) technique provides a precise method for creating ultrathin films with controlled thickness and molecular organization. When octadecyl fumarate is spread on a water surface (subphase), the amphiphilic molecules orient themselves, with the hydrophilic fumarate headgroups interacting with the water and the hydrophobic octadecyl chains extending into the air.

The formation of stable and well-ordered monolayers of octadecyl fumarate on a water subphase is a critical first step in LB film deposition. The cadmium salt of octadecyl fumaric acid has been a subject of study for its ability to form these organized layers. ibm.comaip.org Infrared (IR) spectroscopy, including transmission and grazing incidence reflection techniques, has been instrumental in elucidating the orientation of the molecules relative to the substrate surface and the lateral packing of the hydrocarbon chains within the unit cell. ibm.comaip.org

Upon compression of the monolayer on the Langmuir trough, the molecules undergo phase transitions, eventually forming a condensed, solid-like film. This film can then be transferred layer by layer onto a solid substrate to build up multilayer assemblies. ibm.comaip.org Interestingly, the polymerization of these films can be induced by methods such as UV irradiation or thermal treatment. aip.org A fascinating observation is the difference in behavior between octadecyl fumarate and its isomer, octadecyl maleate (B1232345). Upon polymerization on the water surface at a constant surface pressure, the fumarate monolayer expands, whereas the maleate monolayer contracts. aip.org This contrasting behavior highlights the importance of the geometric isomerism on the packing and reactivity of the molecules in the confined two-dimensional space.

To overcome the potential for cracking in the polymerized films due to these area changes, a mixed monolayer approach has been developed. A mixture of cadmium octadecylfumarate and cadmium octadecylmaleate, particularly in a 1:3 ratio, forms a two-dimensional solution that preserves its area during polymerization. aip.org This is a crucial finding for the fabrication of defect-free, polymerized Langmuir-Blodgett films.

The ability to polymerize octadecyl fumarate directly within the highly ordered environment of a Langmuir-Blodgett film allows for the creation of robust, functional polymeric ultrathin films. ibm.comscilit.com The polymerization process, whether initiated by UV radiation or heat, can be monitored in-situ using spectroscopic techniques. aip.org

Studies have shown that the molecular structure of the resulting polymer in the head group region is largely independent of whether the polymerization occurs on the water surface or after transfer to a solid substrate. ibm.comaip.org However, there can be differences in the orientation of the aliphatic chains depending on the polymerization environment. ibm.com This in-situ polymerization within the confined 2D layers of the LB film effectively "locks in" the ordered structure, leading to a stable material with anisotropic properties. The process transforms the transient, self-assembled monolayer into a durable, covalently bonded polymeric nanosheet.

Monolayer and Multilayer Organization Dynamics

Macromolecular Engineering for Functional Materials

The polymerization of octadecyl fumarate and its copolymerization with other monomers opens up a vast field of macromolecular engineering. This allows for the design and synthesis of functional materials with tailored properties, largely dictated by the unique comb-like architecture and the crystallization behavior of the long octadecyl side chains.

Design and Synthesis of Comb-like Poly(octadecyl fumarate) Copolymers

Comb-like polymers are characterized by a linear backbone with pendant side chains. nih.gov In the case of poly(octadecyl fumarate) and its copolymers, the long octadecyl groups form these side chains, imparting unique properties to the material. The synthesis of these polymers is often achieved through free radical polymerization. core.ac.ukresearchgate.net

The properties of the resulting copolymers can be tuned by the choice of comonomer. For instance, the free radical copolymerization of di-n-docosyl fumarate with vinyl acetate (B1210297) and n-alkyl (meth)acrylates has been studied. core.ac.uk The molecular weights of the resulting copolymers were found to increase with the bulkiness of the alkyl substituents in the comonomer. core.ac.uk

| Copolymer System | Comonomer | Key Findings |

| Di-n-docosyl fumarate | Vinyl Acetate | Lower polymerization rates and molecular weights compared to (meth)acrylate copolymers. core.ac.uk |

| Di-n-docosyl fumarate | n-Alkyl (meth)acrylates | Molecular weight increases with the bulkiness of the alkyl substituent. core.ac.uk |

| Dissymmetric fumarates | Alkoxyethyl group | Monomer reactivity increases with the length of the alkoxyethyl chain due to suppression of termination reactions. core.ac.uk |

Side-Chain Crystallization and Solid-State Morphology of Octadecyl Fumarate Polymers

A defining characteristic of polymers containing long alkyl side chains, such as poly(octadecyl fumarate), is their ability to exhibit side-chain crystallization. researchgate.netresearchgate.net The octadecyl side chains can pack together in an ordered, crystalline fashion, typically forming a hexagonal lattice, while the polymer backbone remains in an amorphous state. core.ac.ukresearchgate.netresearchgate.net This creates a microphase-separated structure with crystalline domains embedded in an amorphous matrix.

This side-chain crystallization has a profound impact on the material's properties. Below the melting temperature (Tm) of the side chains, the material is in a semicrystalline state. Above this temperature, the side chains melt and become amorphous, leading to a significant change in properties such as gas permeability. researchgate.net

The morphology of these crystalline domains is often lamellar, with the side chains oriented perpendicular to the lamellar surface. researchgate.net The thickness of these crystalline layers is related to the length of the side chains. The polymer backbone is typically excluded from these crystalline domains and resides in the amorphous regions between the lamellae. nih.govresearchgate.net

The degree of crystallinity and the melting temperature can be influenced by several factors, including the flexibility of the polymer backbone and the grafting density of the side chains. nih.gov For example, in copolymers, the presence of comonomer units can disrupt the packing of the octadecyl side chains, leading to a reduction in crystallinity. acs.org

Furthermore, the crystallization behavior can be influenced by blending with other molecules. For instance, n-octadecanoic acid can cocrystallize with the n-alkyl side chains of comb-like polyacrylates, incorporating into the hexagonal crystalline lattice and potentially inducing crystallization in otherwise amorphous polymers. researchgate.netresearchgate.net

| Polymer System | Key Morphological Features | Influencing Factors |

| Poly(octadecyl fumarate) Homopolymer | Side-chain crystallization, hexagonal packing of side chains, lamellar structures. core.ac.ukresearchgate.netresearchgate.net | Temperature, backbone flexibility. nih.govresearchgate.net |

| Poly(octadecyl fumarate) Copolymers | Reduced crystallinity due to comonomer disruption. acs.org | Comonomer type and concentration. acs.org |

| Blends with n-octadecanoic acid | Cocrystallization, potential for induced crystallization. researchgate.netresearchgate.net | Blend composition, thermal history. researchgate.net |

Influence of Alkyl Side Chains on Crystalline Domains

Emerging Applications in Specialized Material Systems

Development of Light-Sensitive Polymeric Materials for Patterning and Microfabrication

The chemical structure of octadecyl fumarate, specifically the presence of a polymerizable double bond in the fumarate group, allows it to function as a monomer in polymerization reactions. When exposed to a stimulus such as light, octadecyl fumarate can undergo photopolymerization. smolecule.com This process transforms the material from a liquid monomer state into a solid polymer network. smolecule.com

This light-sensitive characteristic makes octadecyl fumarate and related compounds promising candidates for the development of advanced photoresist materials used in patterning and microfabrication. smolecule.com In these applications, a thin film of the material is applied to a substrate and selectively exposed to light through a mask. The exposed regions polymerize and become solid, while the unexposed regions remain in their original state. A subsequent development step can wash away the unexposed material, leaving behind a well-defined polymeric pattern on the substrate. The ability to create such ordered structures is fundamental to manufacturing integrated circuits, microfluidic devices, and other micro-scale technologies.

Polymeric Additives for Rheological Modification of Crude Oils

The transportation of waxy crude oils through pipelines is often hindered by the precipitation and crystallization of paraffin (B1166041) waxes at low temperatures. These waxes can form a three-dimensional interlocking network, causing the oil to gel and significantly increasing its viscosity, which can lead to pipeline blockage. semanticscholar.orgijeast.com Polymers containing long n-alkyl side chains, such as copolymers of octadecyl fumarate, have proven to be highly effective additives for mitigating this problem, acting as pour point depressants (PPDs) and flow improvers. ijeast.comresearchgate.netresearchgate.net

Copolymers of alkyl fumarates with monomers like vinyl acetate are commonly synthesized and evaluated for this purpose. ijeast.comscispace.com The performance of these polymeric additives is dependent on factors such as their molecular weight and the specific ratio of the co-monomers, which can be optimized for different types of crude oil. purkh.comscispace.com

Table 2: Performance of Octadecyl-Containing Copolymers as Crude Oil Flow Improvers This table presents representative data on the effectiveness of polymers containing octadecyl groups in modifying crude oil properties.

| Polymer Additive Type | Additive Concentration (ppm) | Crude Oil Type | Pour Point Reduction (°C) | Viscosity Reduction (%) | Source |

|---|---|---|---|---|---|

| Stearyl maleate-vinyl acetate copolymer (1:2 ratio) | 5000 | Egyptian Waxy Crude | Effective PPD | - | scispace.com |

| Octadecyl maleate-vinyl acetate copolymers (2:1 ratio) | 5000 | Egyptian Waxy Crude | - | Effective Flow Improver | scispace.com |

| Nanohybrid polymer (Behenyl acrylate (B77674), Octadecyl methacrylate (B99206), Maleic anhydride) | 3000 | Indian Crude Oil | 18 | 95 | tandfonline.com |

| Polymeric diesters of oleic acid series with C18 chains | 500 | Gandhar Crude Oil (India) | 9 | Significant | researchgate.net |

Advanced Analytical and Spectroscopic Characterization of Octadecyl Fumarate

Vibrational and Nuclear Magnetic Resonance Spectroscopy

Vibrational and nuclear magnetic resonance spectroscopy are cornerstone techniques for the detailed structural and compositional analysis of organic molecules like octadecyl fumarate (B1241708). alfa-chemistry.comlibretexts.org

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a powerful method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to the molecule's bond vibrations. rsc.org For octadecyl fumarate, the IR spectrum provides clear evidence of its key structural features: the ester group and the long alkyl chain.

The vibrations of bonds within a molecule, such as stretching and bending, absorb IR radiation at specific frequencies. If a bond's vibration results in a change in the molecule's dipole moment, it will be IR active. rsc.org The analysis of an octadecyl fumarate sample would reveal characteristic absorption bands. The most prominent peaks would be associated with the ester functional group, specifically the carbonyl (C=O) stretch, which is typically a strong, sharp peak. The carbon-oxygen (C-O) single bond stretches also provide key information. Furthermore, the long octadecyl chain produces distinct signals corresponding to the stretching and bending vibrations of its C-H bonds. spectroscopyonline.compressbooks.pub

Key diagnostic peaks for octadecyl fumarate in an IR spectrum are interpreted based on established group frequencies. For instance, the spectrum of a related compound, sodium stearyl fumarate, is used for structural confirmation in quality control analyses. lgcstandards.com

Interactive Table: Characteristic IR Absorption Bands for Octadecyl Fumarate

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850-2960 | Strong |

| C=O Stretch | Ester | ~1720-1740 | Strong |

| C=C Stretch | Alkene (fumarate) | ~1640 | Medium-Weak |

| C-O Stretch | Ester | ~1150-1250 | Strong |

| =C-H Bend | Alkene (trans) | ~965 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Composition and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical method for providing detailed information about the molecular structure and composition of a sample in solution. alfa-chemistry.comnih.gov It operates by measuring the radio frequency energy absorbed by atomic nuclei in a magnetic field, which reveals the chemical environment of each atom. alfa-chemistry.com For octadecyl fumarate, both ¹H and ¹³C NMR are used to confirm the identity and purity of the compound.

In ¹H NMR, the protons of the octadecyl chain would appear as a series of signals in the upfield region of the spectrum. The terminal methyl (CH₃) group would produce a distinct triplet, while the numerous methylene (B1212753) (CH₂) groups would create a large, complex multiplet. The protons attached to the double bond of the fumarate moiety would appear as a characteristic singlet in the downfield region due to the electron-withdrawing effect of the adjacent ester groups.

In ¹³C NMR, each unique carbon atom in the molecule produces a separate signal. The carbonyl carbons of the ester groups would be found far downfield. The carbons of the C=C double bond would also be in the downfield region, but at a lower chemical shift than the carbonyls. The carbons of the long octadecyl chain would produce a series of closely spaced signals in the upfield region. The ability of NMR to trace metabolic pathways using stable isotope-labeled precursors also makes it a valuable tool. nih.gov For instance, hyperpolarized [1-¹³C]fumarate has been used to track real-time metabolism. chemrxiv.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Octadecyl Fumarate

| Atom Type | Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ | Octadecyl | ~0.88 (t) | ~14 |

| -(CH₂)₁₅- | Octadecyl | ~1.26 (m) | ~22-32 |

| -O-CH₂- | Octadecyl | ~4.17 (t) | ~65 |

| =CH- | Fumarate | ~6.85 (s) | ~134 |

| -C=O | Ester | N/A | ~165 |

(s = singlet, t = triplet, m = multiplet)

Electron Spin Resonance (ESR) Spectroscopy for Radical Polymerization Studies

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to detect and study species with unpaired electrons, such as free radicals. researchgate.neticmab.es This makes it an invaluable tool for investigating the mechanisms of radical polymerization, a process through which monomers like octadecyl fumarate could be converted into polymers. researchgate.net

During radical polymerization, free radicals are formed that initiate and propagate the polymer chain. researchgate.net ESR spectroscopy can directly detect these transient radical species. By introducing stable free radicals (spin probes) or covalently attaching them to polymer chains (spin labeling), ESR can be used to study the local motions of polymer chains. icmab.es

In the context of octadecyl fumarate polymerization, ESR would be used to:

Identify Radical Intermediates : Detect the primary propagating radicals formed when an initiator radical adds to the double bond of the fumarate monomer. nih.gov

Study Polymerization Kinetics : By monitoring the concentration of propagating radicals over time, kinetic parameters such as the rates of initiation and propagation can be determined. nih.govacs.org Time-resolved ESR (TR-ESR) is particularly suited for observing the transient radicals formed during the initiation steps of polymerization. nih.gov

Characterize Polymer Structure and Dynamics : The shape and structure of the ESR spectrum can provide information about the conformation and local environment of the radical center, offering insights into the polymer chain's dynamics. researchgate.netacs.org

The application of ESR has been demonstrated in studying the polymerization of various monomers, such as alkyl acrylates, providing a framework for how it would be applied to octadecyl fumarate. nih.gov

Chromatographic Separation and Mass Spectrometry

Chromatography and mass spectrometry are powerful analytical techniques that are often combined to separate, identify, and quantify compounds in complex mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating and quantifying compounds. For fumarate-containing molecules, reversed-phase HPLC (RP-HPLC) is commonly employed. rjptonline.orgscispace.com Method development for octadecyl fumarate would focus on optimizing the separation from impurities and potential degradation products.

A typical HPLC method involves:

Stationary Phase : An octadecyl silane (B1218182) (ODS or C18) column is a common choice, as its nonpolar nature is well-suited for retaining the long alkyl chain of octadecyl fumarate. rjptonline.orgscispace.comrdd.edu.iq

Mobile Phase : A mixture of an aqueous buffer and an organic solvent, such as methanol (B129727) or acetonitrile, is used. rjptonline.orgrdd.edu.iq The composition can be delivered in an isocratic (constant) or gradient (varied) mode to achieve optimal separation. rjptonline.orggoogle.com

Detection : A UV detector is often used, with the wavelength set to an absorbance maximum for the fumarate chromophore (around 210-270 nm). rjptonline.orgrdd.edu.iq

Validation : The developed method must be validated according to ICH guidelines to ensure its linearity, accuracy, precision, and robustness for reliable quantification. rjptonline.orgrdd.edu.iq

Interactive Table: Example HPLC Method Parameters for Fumarate Analysis

| Parameter | Condition | Source |

| Column | Octadecyl silane (C18), e.g., 150mm x 4.6mm, 5µm | rjptonline.org |

| Mobile Phase | Buffer:Methanol (e.g., 90:10 v/v), pH adjusted | rjptonline.org |

| Flow Rate | 1.0 mL/min | rdd.edu.iq |

| Detection | UV at 260 nm | rjptonline.org |

| Injection Volume | 10 µL | rjptonline.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomic Profiling and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a highly sensitive and selective technique for identifying and quantifying compounds in complex biological samples. wikipedia.org It is a cornerstone of metabolomics, the large-scale study of small molecules within cells, tissues, or organisms. researchgate.netanimbiosci.org

In the context of octadecyl fumarate, LC-MS could be used to study its metabolic fate. Fumarate itself is a key intermediate in the tricarboxylic acid (TCA) cycle, and LC-MS has been successfully used to measure its levels in liver extracts. nih.gov Untargeted metabolomics using high-resolution mass spectrometry (HRMS) allows for the screening of a vast number of metabolites simultaneously. animbiosci.org

An LC-MS method for analyzing octadecyl fumarate or its metabolites would involve:

Sample Preparation : Extraction of metabolites from a biological matrix (e.g., plasma, tissue).

LC Separation : Chromatographic separation, often using a C18 column, to resolve the analyte from other metabolites. nih.gov

MS Detection and Identification : The mass spectrometer detects the ions of the eluting compounds. The precise mass-to-charge ratio (m/z) helps in determining the elemental formula, and fragmentation patterns (MS/MS) are used to confirm the molecular structure, allowing for confident identification of the compound and its metabolites. wikipedia.orgnih.gov

This powerful tandem technique is essential for understanding how a compound like octadecyl fumarate is processed and distributed within a biological system. wikipedia.org

X-ray Diffraction and Microscopic Techniques for Structural Elucidation

X-ray Diffraction (XRD) is an essential technique for elucidating the crystalline structure, molecular packing, and layer organization of materials. In the context of octadecyl fumarate, XRD has been primarily used to characterize the structure of its Langmuir-Blodgett (LB) films and its copolymers.

Low-angle XRD confirms the layered structure of LB films containing long octadecyl chains, allowing for the determination of the average layer spacing using the Bragg equation. nih.gov Grazing Incidence X-ray Diffraction (GIXD), a surface-sensitive variant of XRD, provides detailed information about the in-plane lattice structure. GIXD studies on analogous manganese octadecylphosphonate LB films reveal an orthorhombic cell with in-plane lattice parameters of a = 5.73 Å and b = 4.94 Å. anl.gov The diffraction pattern is often dominated by a peak corresponding to the packing of the octadecyl chains, typically with a d-spacing around 4.27 Å. anl.gov These findings indicate that the alkyl chains are packed into an oblique or hexagonal cell, forming well-organized domains. anl.govresearchgate.net

Wide-Angle X-ray Diffraction (WAXD) has been applied to copolymers of similar long-chain dialkyl fumarates. For copolymers of di-n-docosyl fumarate, a characteristic WAXD peak is observed at a 2θ angle of approximately 21.5°, which corresponds to a d-spacing of 4.14 Å. core.ac.uk This peak is associated with the hexagonal packing of the long alkyl side chains attached to the rigid polymer backbone. researchgate.netcore.ac.uk

Table 4: XRD Findings for Octadecyl-Containing Films and Copolymers

| Technique | Material | Key Structural Information Determined |

|---|---|---|

| Low-Angle XRD | LB films with octadecyl chains | Confirms layered structure and measures layer spacing. nih.gov |

| GIXD | Manganese octadecylphosphonate LB film | In-plane orthorhombic lattice parameters (a=5.73 Å, b=4.94 Å); octadecyl chain packing. anl.gov |

Scanning Electron Microscopy (SEM) for Surface and Bulk Morphology

Detailed research findings from SEM studies on copolymers containing long-chain dialkyl fumarates, such as n-dioctadecyl fumarate, illustrate how morphology can be tailored and understood. For instance, the surface of fumarate-based copolymers can vary significantly depending on the chemical nature of the comonomers used. researchgate.net Studies on copolymers of diisopropyl fumarate (DIPF) have shown that SEM can distinguish between irregular, rough surfaces and smooth surfaces with minimal porosity. researchgate.net This level of characterization is vital for applications where surface properties are paramount, such as in the development of scaffolds for tissue engineering or specialized coatings. researchgate.netunlp.edu.ar

In the context of materials designed for specific applications like bone tissue engineering, SEM is employed to analyze the three-dimensional porous structure of scaffolds made from fumarate-based polymers. unlp.edu.armdpi.com The analysis can reveal the formation of interconnected pores, fiber entanglement, and the growth of biomimetic microenvironments that may promote cellular aggregation and interaction. unlp.edu.arresearchgate.net While specific SEM data on pure octadecyl fumarate is not extensively detailed, the analysis of its copolymers and related long-chain fumarate polymers provides a clear framework for the morphological insights that can be obtained. Copolymers of n-dioctadecyl fumarate and vinyl acetate (B1210297), for example, have been synthesized for use as flow improvers for oils, an application where the polymer's interaction with wax crystals—a feature influenced by its morphology—is key. unlp.edu.ar

The following table summarizes the morphological features of fumarate-based polymeric materials that are typically characterized using SEM, based on findings from related polymer systems.

Interactive Table: Morphological Features of Fumarate-Based Polymers Analyzed by SEM

| Morphological Feature | Description | Examples of Observations in Fumarate-Based Systems | Potential Influence on Properties |

| Surface Texture | The qualitative feel and appearance of the material's surface at a microscopic level. | Surfaces can be engineered to be smooth or irregular and rough. researchgate.net Crater-like structures have also been observed in some polymer coatings. acs.org | Affects biocompatibility, cellular adhesion, and frictional properties. |

| Porosity | The presence of voids or pores within the material structure. | Can range from non-significant porosity to highly interconnected porous networks in scaffolds. researchgate.netmdpi.com | Crucial for tissue engineering scaffolds (nutrient transport), filtration membranes, and controlled release systems. |

| Particle/Fiber Size & Shape | The dimensions and form of individual particles or fibers within the material. | SEM can identify continuous, uniform fibers or the formation of aggregates. unlp.edu.arresearchgate.net | Impacts mechanical strength, dissolution rates, and bioavailability in pharmaceutical formulations. thesolubilitycompany.com |

| Structural Arrangement | The overall organization of the polymer chains and structures, such as in films or scaffolds. | Analysis of Langmuir-Blodgett multilayers of octadecyl fumarate suggests highly ordered structures. acs.org In scaffolds, SEM can show fiber fusion and crosslinking. researchgate.net | Determines the mechanical integrity, degradation behavior, and performance in applications like thin films and structured biomaterials. |

Environmental Fate and Degradation Mechanisms of Octadecyl Fumarate Containing Compounds

Biodegradation Pathways and Microbial Transformation

Biodegradation represents a primary route for the environmental breakdown of organic molecules. The microbial transformation of a compound like octadecyl fumarate (B1241708) is anticipated to involve the enzymatic cleavage of its ester bonds, releasing stearyl alcohol and fumaric acid, and the subsequent metabolism of these components. A particularly well-documented pathway relevant to the octadecyl portion of the molecule is the anaerobic degradation of long-chain alkanes.

Under anaerobic conditions, such as those found in subsurface oil reservoirs, contaminated aquifers, and anoxic sediments, the degradation of n-alkanes is initiated by an activation step to overcome the chemical inertness of the hydrocarbon chain. nih.govresearchgate.net The most well-characterized activation mechanism for n-alkanes is the addition to fumarate. nih.govfrontiersin.org This process is catalyzed by the glycyl radical enzyme alkylsuccinate synthase (ASS), which adds a subterminal carbon of the n-alkane across the double bond of a fumarate molecule. nih.govfrontiersin.orgcdnsciencepub.com

This reaction yields alkyl-substituted succinates as the initial metabolites. nih.govfrontiersin.org Specifically for long-chain n-alkanes (C16 to C20), including octadecane (B175841) (the C18 chain of octadecyl fumarate), this activation via fumarate addition has been demonstrated to occur under methanogenic conditions. nih.gov The resulting metabolite from an octadecane chain would be (1-methyloctadecyl)succinate. nih.gov These alkylsuccinates are then further degraded through a pathway involving carbon-skeleton rearrangement, decarboxylation, and subsequent β-oxidation of the resulting fatty acid. frontiersin.orgcdnsciencepub.com

Microbial consortia responsible for this degradation pathway have been identified. Key microorganisms implicated in the fumarate addition mechanism for long-chain alkanes include species from the genera Smithella and Desulfatibacillum. nih.gov The detection of assA genes, which code for alkylsuccinate synthase, in hydrocarbon-impacted environments provides genetic evidence for this pathway's significance. nih.govcdnsciencepub.com

Table 1: Key Components of the Anaerobic n-Alkane Degradation Pathway via Fumarate Addition

| Component | Description | Reference(s) |

| Substrate | n-Alkanes (including long-chain alkanes like octadecane, C18) | nih.gov |

| Co-substrate | Fumarate | frontiersin.orgcdnsciencepub.com |

| Key Enzyme | Alkylsuccinate Synthase (ASS) | frontiersin.orgcdnsciencepub.com |

| Initial Product | Alkyl-substituted succinates (e.g., (1-methyloctadecyl)succinate) | nih.govfrontiersin.org |

| Key Microorganisms | Smithella, Desulfatibacillum | nih.gov |

| Subsequent Steps | Carbon-skeleton rearrangement, decarboxylation, β-oxidation | frontiersin.orgcdnsciencepub.com |

Chemical Degradation Kinetics and Products

In addition to biodegradation, chemical processes can contribute to the transformation of octadecyl fumarate in the environment or during industrial processing. Thermal and oxidative degradation are particularly relevant pathways that can alter the chemical structure and properties of the compound.

Information on the thermal degradation of octadecyl fumarate specifically is limited; however, studies on analogous compounds like dialkyl fumarate copolymers provide significant insights. Copolymers containing long alkyl chains, such as di-n-docosyl fumarate (DDF) and n-octadecyl acrylate (B77674) (OA), have been analyzed to determine their thermal stability. core.ac.uk

Thermogravimetric analysis (TGA) is a standard technique used to investigate the kinetics and mechanisms of thermal degradation. core.ac.uk For copolymers of DDF with monomers like vinyl acetate (B1210297) (VA), n-octadecyl acrylate (OA), and n-octadecyl methacrylate (B99206) (OMA), the degradation kinetics can be modeled to determine the energy of activation required for the process. core.ac.uk Studies on various fumarate-containing polymer systems have indicated that the degradation mechanism can often be approximated by first-order kinetics. researchgate.net The stability of these copolymers is influenced by the structure of the comonomer. For instance, the thermal stability of one series of copolymers was found to follow the order OMA-DDF > OA-DDF > VA-DDF, highlighting how different functional groups affect the degradation profile. core.ac.ukresearchgate.net

Table 2: Activation Energies for Thermal Degradation of Related Fumarate Copolymers

| Copolymer System | Activation Energy (E) in kJ/mol (Method) | Reference |

| VA-DDF | 165 (Freeman and Carroll), 170 (Flynn and Wall), 164 (Coats and Redfern) | core.ac.uk |

| OA-DDF | 200 (Freeman and Carroll), 205 (Flynn and Wall), 199 (Coats and Redfern) | core.ac.uk |

| DA-DDF | 205 (Freeman and Carroll), 210 (Flynn and Wall), 204 (Coats and Redfern) | core.ac.uk |

| OMA-DDF | 215 (Freeman and Carroll), 220 (Flynn and Wall), 214 (Coats and Redfern) | core.ac.uk |

| VA: Vinyl Acetate; DDF: Di-n-docosyl Fumarate; OA: n-Octadecyl Acrylate; DA: n-Docosyl Acrylate; OMA: n-Octadecyl Methacrylate. |

Oxidative degradation is a critical transformation pathway for many organic compounds when exposed to oxidizing agents in the environment or during processing and storage. researchgate.net Forced degradation studies, often part of pharmaceutical stability testing, provide a framework for understanding how fumarate-containing molecules behave under oxidative stress. researchgate.netnih.gov These studies typically employ oxidizing agents like hydrogen peroxide (H₂O₂) to simulate oxidative conditions. scispace.comscholarsresearchlibrary.com

While specific data on octadecyl fumarate is not available, studies on other fumarate salts are informative. For example, forced degradation of rupatadine (B1662895) fumarate revealed a pronounced susceptibility to oxidation. researchgate.net The kinetic analysis of its degradation with 10% H₂O₂ at elevated temperatures (60 and 80°C) showed that the reaction followed pseudo-first-order kinetics. researchgate.net The primary degradation product was identified as rupatadine N-oxide, indicating that oxidation occurred at a nitrogen atom in the rupatadine moiety. researchgate.net Similarly, studies on tenofovir (B777) alafenamide fumarate and bictegravir (B606109) have shown that these molecules are also sensitive to oxidative conditions. nih.gov

These findings suggest that compounds containing a fumarate group can be susceptible to oxidation, although the specific site of attack and the resulting products depend on the entire molecular structure. For octadecyl fumarate, potential sites for oxidative attack include the double bond of the fumarate moiety and the long octadecyl chain.

Computational and Theoretical Investigations of Octadecyl Fumarate Systems

Molecular Modeling and Simulation Approaches

Computational modeling and simulation serve as powerful tools to investigate the behavior of molecules at an atomic level. For a molecule like octadecyl fumarate (B1241708), which combines a flexible long alkyl chain with a more rigid fumarate core, these methods can provide invaluable insights into its structure, dynamics, and interactions.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mun.ca By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how a molecule like octadecyl fumarate explores different shapes (conformations) and how it interacts with its environment, such as a solvent or a biological membrane. mun.caresearchgate.net

For octadecyl fumarate, the long C18 alkyl chain has a significant number of rotatable bonds, leading to a vast landscape of possible conformations. chemscene.com MD simulations can map this landscape, identifying low-energy, stable conformations and the transitions between them. mun.ca Studies on similar long-chain fatty acids show that these chains can exhibit significant fluctuations between extended, L-shaped, and turned conformations, particularly within environments like lipid bilayers. u-tokyo.ac.jpaip.orgresearchgate.net An MD simulation of octadecyl fumarate would involve placing the molecule in a simulation box, often with an explicit solvent like water, and applying a force field (a set of parameters describing the potential energy of the particles) to govern the atomic interactions. researchgate.netrsc.org The simulation would then proceed for a set duration, typically nanoseconds to microseconds, tracking the position and velocity of each atom at each time step. rsc.org Analysis of the resulting trajectory can provide data on conformational flexibility, the radius of gyration (a measure of molecular compactness), and interactions with surrounding molecules. u-tokyo.ac.jp

Table 1: Illustrative Parameters for a Molecular Dynamics (MD) Simulation of Octadecyl Fumarate

| Parameter | Example Value/Setting | Description |

| Force Field | CHARMM36, AMBER | A set of empirical energy functions and parameters used to calculate the forces between atoms in the system. researchgate.net |

| Solvent Model | TIP3P Water | An explicit model for water molecules to simulate an aqueous environment. researchgate.net |

| System Size | ~50,000 atoms | Includes the octadecyl fumarate molecule, water molecules, and any ions needed to neutralize the system. |

| Simulation Time | 100 ns - 1 µs | The total time the molecular motion is simulated. Longer times allow for the observation of slower conformational changes. researchgate.net |

| Time Step | 2.0 fs | The interval between successive calculations of forces and positions. researchgate.net |

| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles (N), pressure (P), and temperature (T) constant, mimicking laboratory conditions. rsc.org |

| Temperature | 300 K | The temperature at which the simulation is run, typically near room or physiological temperature. rsc.org |

| Pressure | 1 bar | The pressure at which the simulation is run. rsc.org |

This table presents typical parameters and is for illustrative purposes. Actual simulation parameters may vary based on the specific research question.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. nih.gov Methods like Density Functional Theory (DFT) can determine the distribution of electrons within a molecule, which governs its structure, stability, and chemical reactivity. nih.govresearchgate.net

For octadecyl fumarate, quantum chemical calculations can elucidate the electronic structure of the fumarate moiety, which is the reactive center of the molecule. The double bond and the two carboxyl groups in the fumarate part create a system of pi-electrons that dictates its chemical behavior. researchgate.net Calculations on similar fumarate systems have been used to determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is a critical parameter, as it indicates the molecule's chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. researchgate.net

Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface. researchgate.net The MEP map highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions. researchgate.netresearchgate.net For octadecyl fumarate, the oxygen atoms of the carbonyl groups are expected to be nucleophilic sites, while the carbon atoms of the double bond could be susceptible to electrophilic attack. researchgate.net Theoretical studies on model compounds of poly(dialkyl fumarate) have successfully used DFT to determine reaction pathways for thermal decomposition. nih.gov

Table 2: Hypothetical Electronic Properties of Octadecyl Fumarate Derived from Quantum Chemical Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -7.0 eV | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap | 5.5 eV | Indicates chemical reactivity and stability. A larger gap implies higher stability. researchgate.net |

| Dipole Moment | ~2.5 Debye | A measure of the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Mulliken Atomic Charges | C(carbonyl): +0.6e, O(carbonyl): -0.5e | Provides insight into the charge distribution on individual atoms, indicating reactive sites. researchgate.net |

Note: These values are illustrative and based on typical results for similar ester compounds. Actual values would require specific DFT calculations for octadecyl fumarate.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Retention Relationship (QSRR) Modeling

QSPR and QSRR are computational modeling techniques that aim to correlate the chemical structure of compounds with their physicochemical properties (QSPR) or their retention behavior in chromatography (QSRR). researchgate.net These models are built by calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, or physicochemical features of a molecule. researchgate.netresearchgate.net

For a series of related compounds including long-chain esters like octadecyl fumarate, QSPR models can predict properties such as density, boiling point, and solubility. kmutt.ac.th QSRR models are particularly relevant for predicting the retention time of octadecyl fumarate in chromatographic systems, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net The development of a QSRR model typically involves selecting a set of relevant molecular descriptors and using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to build a predictive equation. researchgate.net

In the context of octadecyl fumarate, relevant descriptors would likely include those related to molecular size (e.g., molecular weight), shape, and lipophilicity (e.g., LogP), given the long alkyl chain. researchgate.netacs.org Studies on fatty acid methyl esters have shown that descriptors like gravitational index and the number of double bonds are crucial for accurately predicting GC retention times. researchgate.netresearchgate.net Such models, once validated, can accelerate the development of analytical methods by predicting retention behavior without the need for extensive experimental trials. researchgate.net

Table 3: Examples of Molecular Descriptors Used in QSPR/QSRR Models for Long-Chain Esters

| Descriptor Class | Example Descriptor | Description | Relevance to Octadecyl Fumarate |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Directly related to molecular size, influencing dispersion forces and retention. acs.org |

| Topological | Wiener Index | A descriptor based on the distances between all pairs of atoms in the molecular graph. | Encodes information about molecular branching and size. |

| Geometric | Molecular Surface Area | The surface area of the molecule. | Relates to the extent of interaction with the stationary phase in chromatography. rsc.org |

| Electronic | Dipole Moment | A measure of the molecule's overall polarity. | Influences interactions with polar stationary or mobile phases. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of a compound's hydrophobicity. chemscene.com | Crucial for predicting retention in reversed-phase chromatography. |

In Silico Prediction of Spectroscopic and Chromatographic Characteristics

In silico methods refer to experiments performed on a computer or via computer simulation. These techniques can be used to predict the spectroscopic and chromatographic profiles of molecules like octadecyl fumarate, aiding in their identification and characterization. rtu.lv

The prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, is a significant application of computational chemistry. chemrxiv.orgacs.org By calculating the magnetic shielding of atomic nuclei and the vibrational frequencies of chemical bonds, it is possible to generate theoretical spectra that can be compared with experimental data. acs.orgjapsonline.com For octadecyl fumarate, computational methods can predict the ¹H and ¹³C NMR chemical shifts for the distinct protons and carbons in the octadecyl chain and the fumarate group. acs.orgresearchgate.net Similarly, the characteristic IR absorption bands, such as the C=O stretching of the ester group and the C=C stretching of the alkene, can be calculated. japsonline.com Recent advancements have led to the creation of large in silico spectral libraries for metabolite identification. acs.org

In addition to spectroscopy, in silico tools can predict chromatographic retention times. As discussed in the QSRR section, models can be developed to forecast the retention time (tR) or retention index (RI) of a compound based on its structure and the specific chromatographic conditions (e.g., column type, mobile phase composition). researchgate.net For octadecyl fumarate, a QSRR model could predict its retention on a C18 (octadecyl) reversed-phase column, which is a common setup in HPLC. This predictive capability is highly valuable in analytical method development and for the tentative identification of unknown compounds in complex mixtures. researchgate.net

Table 4: Illustrative Comparison of Predicted vs. Experimental Spectroscopic/Chromatographic Data for an Ester

| Parameter | Predicted Value (In Silico) | Experimental Value |

| ¹H NMR Chemical Shift (CH=CH) | δ 6.85 ppm | δ 6.88 ppm |

| ¹³C NMR Chemical Shift (C=O) | δ 165.5 ppm | δ 166.0 ppm |

| IR Frequency (C=O stretch) | 1715 cm⁻¹ | 1720 cm⁻¹ japsonline.com |

| GC Retention Index (non-polar column) | 2580 | 2575 |

| HPLC Retention Time (C18 column) | 15.2 min | 15.5 min |

This table is for illustrative purposes. The values are representative of what might be expected for a long-chain ester but are not specific experimental data for octadecyl fumarate. The accuracy of prediction depends heavily on the computational method and parameters used.

Emerging Research Frontiers and Future Outlook in Octadecyl Fumarate Science

Synergistic Approaches in Polymer and Materials Design

The molecular structure of octadecyl fumarate (B1241708), characterized by a long C18 alkyl chain and a reactive fumarate group, makes it an ideal candidate for creating polymers with tailored properties through synergistic design. Researchers are increasingly focusing on copolymerization, where octadecyl fumarate is combined with other monomers to develop materials with functionalities that surpass those of the individual components.

The long octadecyl side chains can induce crystallinity in polymers, a property that is valuable for applications such as pour-point depressants in crude oil. researchgate.net The copolymerization of fumarates with long alkyl chains, like octadecyl fumarate, with comonomers such as vinyl acetate (B1210297) allows for the fine-tuning of the polymer's structure. researchgate.netunlp.edu.ar This approach enables the creation of comb-like polymers where the octadecyl chains can co-crystallize with the n-alkanes in waxy crude oil, inhibiting the formation of large wax crystals and improving the oil's flow properties. researchgate.net The performance of these copolymers can be precisely controlled by adjusting the molar ratio of the comonomers. researchgate.net

Beyond industrial applications, synergistic polymer design involving fumarates is making inroads into biomedicine. For instance, copolymers of dioctyl fumarate (a related dialkyl fumarate) and N-isopropylacrylamide have been synthesized to create scaffolds for bone tissue regeneration. researchgate.net This highlights a strategy where the fumarate component provides a structural backbone while the co-monomer introduces specific functionalities, such as thermal responsiveness. Similarly, copolymers incorporating octadecyl acrylate (B77674), a structurally related monomer, are used in drug delivery systems, where the octadecyl chain helps anchor the polymer to lipid bilayers of liposomes. google.com These examples underscore a clear trend: the future of octadecyl fumarate in materials science lies in its strategic combination with other monomers to create multifunctional, high-performance polymers.

Table 1: Synergistic Polymer Systems Involving Fumarates and Related Monomers

| Fumarate/Related Monomer | Co-monomer(s) | Resulting Polymer System | Key Property/Application | Reference |

|---|---|---|---|---|

| Dialkyl Fumarate (e.g., Octadecyl Fumarate derivative) | Vinyl Acetate | Comb-like copolymer | Pour-point depressant and flow improver for waxy crude oil. | researchgate.netunlp.edu.ar |

| Dioctyl Fumarate | N-isopropylacrylamide (NIPAM) | Copolymer scaffolds | Designed for bone tissue regeneration with specific surface topography. | researchgate.net |

| Di-n-docosyl Fumarate | n-Octadecyl Acrylate, Vinyl Acetate | Copolymers with high polydispersity | Molecular weight and properties are dependent on the bulkiness of the ester substituents. | researchgate.net |

| Octadecyl Acrylate (structurally related) | N-isopropylacrylamide, Methacrylic acid | Amphiphilic terpolymer | Used in polymer drug delivery; anchors to lipid bilayers. | google.com |

Integration of Advanced Analytical and Computational Tools in Compound Characterization

The development of sophisticated materials based on octadecyl fumarate necessitates a parallel advancement in characterization techniques. Modern research integrates a suite of advanced analytical and computational tools to gain a deeper understanding of the compound's structure, properties, and behavior from the molecular to the macroscopic level.

Advanced analytical techniques are crucial for confirming the synthesis and purity of octadecyl fumarate and its polymers. These include:

Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to confirm the presence of key functional groups, such as the ester carbonyl stretch. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, provides detailed information about the molecular structure and stereochemical configuration of the polymer backbone. researchgate.netresearchgate.net

Chromatography: High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS/MS) is a powerful tool for the definitive identification of octadecyl fumarate, even in complex mixtures like natural extracts. rsc.org Size Exclusion Chromatography (GPC) is employed to determine the molecular weight and polydispersity of fumarate-based copolymers. researchgate.net

Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to study the crystalline properties imparted by the octadecyl side chains and the thermal transitions of the polymers. researchgate.net Thermogravimetric Analysis (TGA) helps in determining the thermal stability and degradation profile of these materials. researchgate.net

Complementing these experimental techniques is the increasing use of computational tools. Molecular dynamics (MD) simulations, for example, are used to study the interactions of molecules in a realistic environment, such as probing protein-ligand complexes to assess their stability. rsc.org Computational modeling is also applied to understand how molecules containing long alkyl chains, like octadecyl groups, interact with and affect model cell membranes. unlp.edu.arnih.gov These computational approaches allow researchers to predict material properties and understand interaction mechanisms at a level of detail that is often inaccessible through experimentation alone. This synergy between advanced experimental characterization and computational modeling is accelerating the rational design of new materials based on octadecyl fumarate.

Table 2: Advanced Analytical and Computational Tools in Fumarate Research